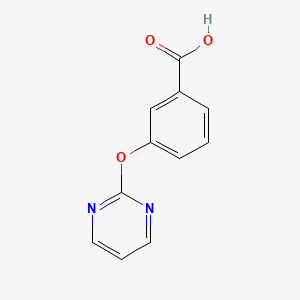

3-(Pyrimidin-2-yloxy)benzoic acid

Overview

Description

3-(Pyrimidin-2-yloxy)benzoic acid, also known as 2-pyrimidinyloxybenzoic acid (2POB) is an organic compound belonging to the class of benzoic acids. It is a versatile compound with a wide range of applications in scientific research and lab experiments. 2POB has a unique structure, consisting of a pyrimidine ring with an additional oxygen atom, and a benzene ring attached to it. This structure gives it a range of properties that make it useful for scientific research and laboratory experiments.

Scientific Research Applications

Herbicide Degradation and Environmental Behavior

- Degradation by Soil Bacteria : A novel and broad-spectrum herbicide, ZJ0273, which is structurally related to 3-(Pyrimidin-2-yloxy)benzoic acid, was found to be degraded by Amycolatopsis sp. M3-1 isolated from soil. The degradation pathway was elucidated, highlighting the environmental fate of such compounds (Cai et al., 2012).

Synthetic Approaches and Chemical Transformations

Regioselective Synthesis : Novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines were synthesized via a solvent-free cyclocondensation process. This study demonstrates innovative approaches to synthesizing complex molecules that include the pyrimidin-2-yloxy motif (Quiroga et al., 2007).

New Synthetic Methodology : A new method for synthesizing 2-(pyrimidin-2-yl)benzoic acids was developed, highlighting the versatility of pyrimidin-2-yloxy compounds in chemical synthesis (Hordiyenko et al., 2020).

Applications in Material Science

- Corrosion Inhibition : Pyrimidine derivatives, including those related to this compound, were synthesized and evaluated as potential corrosion inhibitors, demonstrating the multifaceted applications of these compounds beyond their biological activity (Akbas et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives have shown significant anticancer activities against targeted receptor proteins .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit cell growth .

Biochemical Pathways

It is known that pyrimidine derivatives can affect various biochemical pathways, leading to downstream effects such as the inhibition of cell growth .

Result of Action

It is known that pyrimidine derivatives can inhibit cell growth, which could potentially lead to anticancer effects .

Action Environment

Factors such as light exposure and the presence of other chemicals could potentially affect the photodegradation of similar compounds .

Properties

IUPAC Name |

3-pyrimidin-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(15)8-3-1-4-9(7-8)16-11-12-5-2-6-13-11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKBPBOMOPYWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974234 | |

| Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5871-19-2 | |

| Record name | 3-[(Pyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)